2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a benzylsulfonyl group and a methoxybenzyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group. The final step involves the acylation of the thiadiazole intermediate with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The thiadiazole ring may interact with various receptors or proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)benzoic acid
- 2-(benzylsulfonyl)furan
- 5-[(benzylsulfonyl)methyl]-2-furoate
Uniqueness
2-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both benzylsulfonyl and methoxybenzyl groups attached to a thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3O4S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-16-10-6-5-9-15(16)11-18-21-22-19(27-18)20-17(23)13-28(24,25)12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22,23) |
InChI Key |
MHGBJTHIGDVHDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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